2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZXBAARHNNQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 5-(4-fluorophenyl) substitution:
Nitrile Oxide Generation :
Cycloaddition Reaction :
Key Reaction Conditions :
Direct Functionalization via Cross-Coupling
An alternative route involves post-cyclization functionalization using Suzuki-Miyaura coupling:
Halogenated Isoxazole Intermediate :
- 5-Bromo-isoxazol-3-yl-methylamine is prepared via bromination of the parent isoxazole.
Suzuki Coupling :
Representative Conditions from Literature :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) | |
| Base | K2CO3 | |
| Solvent | DMF/H2O (4:1) | |
| Temperature | 90°C | |
| Reaction Time | 12–24 hours |
Preparation of the 2-(3,4-Dimethoxyphenyl)Acetamide Fragment
Carboxylic Acid Activation
2-(3,4-Dimethoxyphenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride:
- Activation Protocol :
- Reflux in anhydrous dichloromethane for 2–4 hours.
- Removal of excess reagent under reduced pressure yields the acid chloride.
Amide Coupling Strategies
The activated acid is coupled with 5-(4-fluorophenyl)isoxazol-3-yl-methylamine using:
Method A: Schotten-Baumann Conditions
Method B: Carbodiimide-Mediated Coupling
Comparative Yields from Analogous Systems :
| Coupling Agent | Yield Range | Source |
|---|---|---|
| EDCI/HOBt | 75–85% | |
| DCC/DMAP | 68–72% | |
| SOCl2 (Schotten) | 60–65% |
Integrated Synthetic Route Proposal
Combining the above methodologies, a plausible synthesis pathway is:
Step 1: Isoxazole Ring Formation
- Cyclocondensation of 4-fluorobenzaldehyde oxime with methyl propiolate.
- Hydrolysis of the ester to carboxylic acid (NaOH, EtOH/H2O).
- Curtius rearrangement to convert carboxylic acid to amine (DPPA, t-BuOH).
Step 2: Aryl Substitution
Step 3: Acetamide Assembly
- Activation of 2-(3,4-dimethoxyphenyl)acetic acid with SOCl2.
- Amide bond formation with isoxazole methylamine under Schotten-Baumann conditions.
Critical Optimization Parameters :
- Purification via column chromatography (SiO2, EtOAc/hexanes)
- Reaction monitoring by TLC (Rf = 0.3–0.5 in EtOAc/hexanes 1:1)
Analytical Characterization Data
While specific data for the target compound are unavailable, analogous systems provide benchmarks:
Spectroscopic Predictions :
- 1H NMR (CDCl3) :
δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 4.45 (d, J = 5.6 Hz, 2H, CH2N), 3.90 (s, 6H, OCH3), 3.60 (s, 2H, CH2CO).
Challenges and Alternative Approaches
Regioselectivity in Isoxazole Formation
The 1,3-dipolar cycloaddition may yield regioisomers. Strategies to control selectivity include:
Amine Functionalization Complications
Direct alkylation of isoxazole amines risks N-oxidation. Mitigation approaches:
Green Chemistry Considerations
Emerging methodologies from recent literature suggest improvements:
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and fluorophenyl group could play crucial roles in binding to the target site.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Isoxazole and Acetamide Moieties
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
- Key Features :
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Key Features :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features :
- Comparison : The dichlorophenyl group introduces stronger electron-withdrawing effects than dimethoxyphenyl, which may alter electronic distribution and biological activity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Hydrogen-Bonding and Conformational Flexibility
- Target Compound : Likely forms intramolecular hydrogen bonds between the acetamide NH and the isoxazole oxygen, as seen in analogous structures .
- 2-(3,4-Dichlorophenyl)-N-(...pyrazol-4-yl)acetamide : Exhibits R₂²(10) hydrogen-bonded dimers, stabilizing its crystal lattice . Similar behavior is expected in the target compound due to the planar acetamide group.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- Molecular Formula : C18H20F N3O3
- Molecular Weight : 345.37 g/mol
The structure features a dimethoxyphenyl group and an isoxazole moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Cell Line Studies :
- The compound demonstrated significant cytotoxicity in several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- The IC50 values were reported as follows:
- MCF7: IC50 = 1.88 µM
- A549: IC50 = 26 µM
- HCT116: IC50 = 0.39 µM
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Study 1: MCF7 Cell Line
In a study conducted by Li et al., the compound was evaluated for its efficacy against the MCF7 breast cancer cell line. The results indicated an IC50 value of 1.88 µM, showcasing its potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: A549 and HCT116 Cell Lines
Another investigation assessed the compound's impact on A549 and HCT116 cell lines. The findings revealed that it effectively inhibited cell growth with IC50 values of 26 µM and 0.39 µM, respectively, indicating promising therapeutic potential.
Data Table
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 | Apoptosis induction, CDK inhibition |
| A549 | 26 | Cell cycle arrest |
| HCT116 | 0.39 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, and how are key intermediates optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling of 3,4-dimethoxyphenylacetic acid with a pre-functionalized isoxazole intermediate. For example, the isoxazole core is often synthesized via cyclization of alkynyl precursors with hydroxylamine, followed by nucleophilic substitution to introduce the 4-fluorophenyl group. Reaction conditions (e.g., pH, temperature, solvent polarity) are optimized to enhance yield and purity. Orthogonal protecting groups may be employed to prevent undesired side reactions during acetamide bond formation .
- Key Data : Yields for critical steps (e.g., isoxazole cyclization) range from 60–75% under optimized conditions. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry of the isoxazole ring and substitution patterns on the phenyl rings.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) critical for stability .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Example : In a related acetamide derivative, X-ray analysis revealed a dihedral angle of 65.2° between aromatic rings, influencing molecular packing .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Methodology :
- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) are conducted using fluorescence-based readouts.
- Cellular Models : Cytotoxicity is evaluated in cancer cell lines (e.g., MTT assay), with IC values calculated.
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., GPCRs).
- Example : Analogous isoxazole-acetamides showed sub-micromolar activity against inflammatory targets, attributed to fluorophenyl and methoxy group interactions .
Advanced Research Questions
Q. How can researchers address low yields during the final acetamide coupling step?
- Methodology :
- Catalyst Screening : Test coupling agents like EDC/HOBt vs. DCC/DMAP to minimize racemization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP enhance reaction efficiency.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during activation of carboxylic acids .
- Data Contradiction : While DMF typically improves yields, it may increase impurities in moisture-sensitive reactions, necessitating inert atmospheres .
Q. How should conflicting data between in vitro potency and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites that may explain efficacy gaps.
- Dose-Response Studies : Adjust dosing regimens to account for rapid clearance or tissue distribution limitations .
- Case Study : A fluorophenyl-isoxazole analog showed strong in vitro binding (K = 12 nM) but poor in vivo activity due to rapid glucuronidation, resolved by modifying the methoxy groups to reduce Phase II metabolism .
Q. What strategies improve regioselectivity in isoxazole functionalization?
- Methodology :
- Directed Metalation : Use directing groups (e.g., pyridyl) to control electrophilic substitution on the isoxazole ring.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with palladium catalysts selectively introduces aryl groups at the 5-position.
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .
- Example : Introducing a 4-fluorophenyl group via Suzuki coupling achieved >90% regioselectivity in a related compound .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Methodology :
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock.
- Mutagenesis Studies : Identify key residues in the binding pocket by alanine scanning.
- Transcriptomics/Proteomics : Profile downstream signaling pathways affected by the compound.
- Case Study : A dimethoxyphenyl-acetamide analog inhibited NF-κB signaling by stabilizing IκBα, confirmed via Western blot and luciferase reporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
